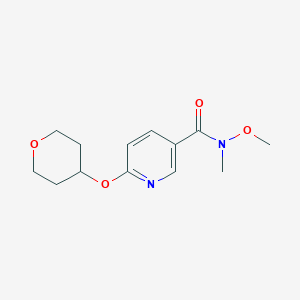![molecular formula C18H13F3N6O B2434297 3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide CAS No. 2034355-81-0](/img/structure/B2434297.png)
3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3-(1H-pyrazol-1-yl)-N-((7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide” is a heterocyclic compound . It has been found to have potential biological activity .
Synthesis Analysis
The synthesis of related compounds involves several steps, including the addition of ethanol and hydrazine hydrate, the dropwise addition of 2-chloropyrazine, and the regulation of the pH value to 6 . Further steps involve the addition of chlorobenzene and trifluoroacetic anhydride, heating, and the addition of methanesulfonic acid into the mixed reaction solution .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using X-ray crystallography . This technique allows for the determination of the atomic and molecular structure of a crystal.Chemical Reactions Analysis
The compound undergoes alkylation with alkyl iodides in DMF to afford the N-alkyl pyrazoles . It may also be used in copper-catalyzed pyrazole N-arylation .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds include a boiling point of 70°C/2mmHg and a melting point of 45-47°C .Scientific Research Applications
Synthetic Methodologies
Enaminone Reactivity with Aminoheterocycles : Research has demonstrated the reactivity of enaminones with aminoheterocycles, leading to the synthesis of complex heterocyclic compounds such as azolopyrimidines, azolopyridines, and quinolines. This pathway involves the cyclization of pyrazole derivatives under specific conditions, showcasing a versatile method for generating compounds with potential biological activities (Almazroa, Elnagdi, & El‐Din, 2004).
Microwave-assisted Synthesis Incorporating Trifluoromethyl Moiety : Another innovative approach involves microwave-assisted synthesis to create fused heterocycles that include the trifluoromethyl group. This method highlights the synthesis of derivatives like pyrazolo[1,5-a]pyrimidine and 1,2,4-triazolo[1,5-a]pyrimidine, demonstrating a rapid and efficient pathway for preparing trifluoromethyl-containing heterocycles (Shaaban, 2008).
Potential Biological Activities
Antimicrobial and Insecticidal Properties : Synthesis and biological evaluation of new heterocyclic compounds incorporating various moieties like pyrazole, thiazole, and triazolo[1,5-a]pyrimidine have been investigated for their potential antimicrobial and insecticidal activities. Such studies suggest the utility of these compounds in developing agents against specific bacterial, fungal species, and agricultural pests, indicating a broader scope of application in bioactive compound development (Soliman et al., 2020).
Anti-influenza Virus Activity : Novel synthesis routes have been explored for benzamide-based heterocycles showing remarkable activity against avian influenza viruses. This research underlines the importance of structural innovation in heterocyclic chemistry for identifying new antiviral agents, potentially contributing to the fight against emerging viral threats (Hebishy, Salama, & Elgemeie, 2020).
Mechanism of Action
Target of Action
The primary target of this compound is Nicotinamide phosphoribosyltransferase (NAMPT) . NAMPT catalyzes the rate-limiting step of the NAD+ salvage pathway . NAD+ plays a pivotal role in many biological processes including metabolism and aging .
Mode of Action
The compound acts as a potent NAMPT activator . It interacts with NAMPT, enhancing its activity and thereby increasing the production of NAD+ . This results in the activation of various NAD±dependent processes, potentially offering therapeutic benefits for a diverse array of diseases .
Biochemical Pathways
The compound primarily affects the NAD+ salvage pathway . By activating NAMPT, it increases the production of NAD+, a crucial cofactor in various biological processes . This can influence numerous downstream effects, including energy metabolism and cellular aging processes .
Pharmacokinetics
This suggests that the compound may have been designed to minimize interactions with cytochrome P450 enzymes, potentially improving its bioavailability and reducing the risk of drug-drug interactions .
Result of Action
The activation of NAMPT and the subsequent increase in NAD+ production can have various molecular and cellular effects. Given the role of NAD+ in energy metabolism and aging processes, the compound could potentially offer therapeutic benefits for diseases related to these processes .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. , which can influence the compound’s absorption, distribution, and excretion, as well as its interaction with its target.
Safety and Hazards
Properties
IUPAC Name |
3-pyrazol-1-yl-N-[[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N6O/c19-18(20,21)13-5-8-26-15(10-13)24-25-16(26)11-22-17(28)12-3-1-4-14(9-12)27-7-2-6-23-27/h1-10H,11H2,(H,22,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQNDUQTFMLDTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NN=C4N3C=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-methoxy-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2434216.png)
![2-Chloro-3-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4,6-dimethylpyridine](/img/structure/B2434218.png)
![N-((6-cyclopropylpyrimidin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2434219.png)
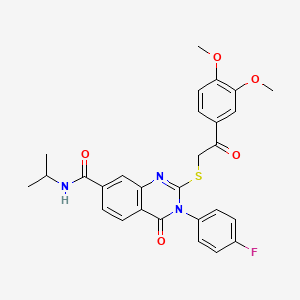
![N-([2,3'-bipyridin]-5-ylmethyl)-3-chloro-4-methoxybenzenesulfonamide](/img/structure/B2434221.png)
![5-chloro-2-fluoro-N-(2-(2-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)benzamide](/img/structure/B2434222.png)
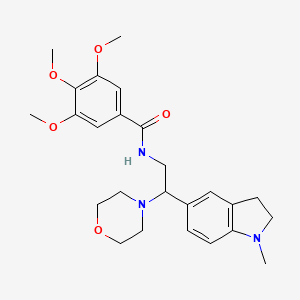
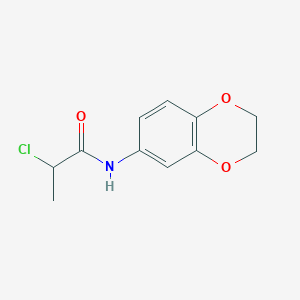
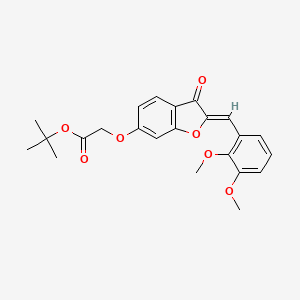
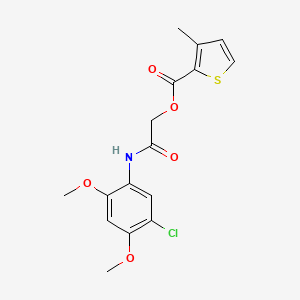
![Ethyl 4-((4-(2-(4-methoxybenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2434233.png)

![5-((3-(pyrazin-2-yloxy)piperidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2434235.png)
